molecular formula C19H23NO2 B495809 N-(4-butoxyphenyl)-3-phenylpropanamide

N-(4-butoxyphenyl)-3-phenylpropanamide

Cat. No.: B495809
M. Wt: 297.4g/mol
InChI Key: ZGUDWUSESOONPA-UHFFFAOYSA-N
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Description

N-(4-Butoxyphenyl)-3-phenylpropanamide is a synthetic amide derivative characterized by a 3-phenylpropanamide backbone substituted with a 4-butoxyphenyl group at the nitrogen atom. The 4-butoxy group, a longer alkoxy chain, may influence solubility, lipophilicity, and intermolecular interactions compared to shorter-chain or electron-modifying substituents .

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4g/mol

IUPAC Name

N-(4-butoxyphenyl)-3-phenylpropanamide

InChI

InChI=1S/C19H23NO2/c1-2-3-15-22-18-12-10-17(11-13-18)20-19(21)14-9-16-7-5-4-6-8-16/h4-8,10-13H,2-3,9,14-15H2,1H3,(H,20,21)

InChI Key

ZGUDWUSESOONPA-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The 3-phenylpropanamide scaffold is highly tunable, with substituents on the N-aryl group significantly altering properties. Key analogs and their characteristics are summarized below:

Compound Name Substituent Molecular Formula Melting Point (°C) Solubility (mg/mL) Key References
N-(4-Methoxyphenyl)-3-phenylpropanamide 4-Methoxy C₁₆H₁₇NO₂ Not reported Soluble in ethanol/water*
N-(4-Bromophenyl)-3-phenylpropanamide 4-Bromo C₁₅H₁₄BrNO Not reported Moderate in chloroform
N-(3-Aminophenyl)-3-phenylpropanamide 3-Amino C₁₅H₁₆N₂O Not reported Hydrophilic (amine group)
N-(4-Hydroxyphenethyl)-3-(4-hydroxyphenyl)propanamide 4-Hydroxyphenethyl C₁₇H₁₉NO₃ Not reported Polar solvents (e.g., DMSO)
N-(2-Methyl-8-tert-butyl-spiro derivative) Spirothia-azaspiro[4.5]decane C₂₃H₃₃N₃O₂S 68–196 Variable (solvent-dependent)

Notes:

  • The 4-butoxy group in the target compound likely enhances lipophilicity compared to smaller substituents like methoxy .
  • Electron-withdrawing groups (e.g., bromo in ) may reduce solubility in polar solvents, while electron-donating groups (e.g., methoxy in ) improve stability.
  • Spirocyclic derivatives (e.g., ) exhibit higher melting points due to rigid structures.

Key Observations :

  • Demethylation reactions (e.g., ) achieve moderate-to-high yields (75–89%), suitable for phenolic derivatives.
  • EDCI-mediated coupling (e.g., ) is highly efficient (90–100% yields) for spirocyclic and complex amides.

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